molecular formula C9H12BrNO B12439190 4-(2-Bromo-ethoxy)benzylamine CAS No. 887580-80-5

4-(2-Bromo-ethoxy)benzylamine

Cat. No.: B12439190
CAS No.: 887580-80-5
M. Wt: 230.10 g/mol
InChI Key: FCOJXIIXZZGSSL-UHFFFAOYSA-N
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Description

4-(2-Bromo-ethoxy)benzylamine is a benzylamine derivative featuring a brominated ethoxy substituent at the para position of the aromatic ring. The benzylamine core (C₆H₅CH₂NH₂) is modified with a 2-bromoethoxy group (–OCH₂CH₂Br), which introduces both steric bulk and electrophilic reactivity due to the bromine atom. This compound is likely synthesized via nucleophilic substitution or coupling reactions, analogous to methods used for similar benzylamine derivatives. For example, 4-(4-methylphenoxy)benzylamine is prepared by reducing an oxime precursor derived from bromobenzaldehyde and substituted phenols .

Properties

CAS No.

887580-80-5

Molecular Formula

C9H12BrNO

Molecular Weight

230.10 g/mol

IUPAC Name

[4-(2-bromoethoxy)phenyl]methanamine

InChI

InChI=1S/C9H12BrNO/c10-5-6-12-9-3-1-8(7-11)2-4-9/h1-4H,5-7,11H2

InChI Key

FCOJXIIXZZGSSL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CN)OCCBr

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Bromo-ethoxy)benzylamine typically involves the reaction of 4-hydroxybenzylamine with 2-bromoethanol in the presence of a base such as potassium carbonate. The reaction proceeds via nucleophilic substitution, where the hydroxyl group is replaced by the 2-bromoethoxy group .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Nucleophilic Substitution at the 2-Bromoethoxy Group

The bromine atom in the 2-bromoethoxy chain serves as a leaving group, enabling substitution reactions with nucleophiles under mild conditions.

Reaction TypeReagents/ConditionsMajor ProductYield/OutcomeSource
Sₙ2 Substitution NaOH (aq.), 60°C, 12 hrs4-(2-Hydroxyethoxy)benzylamine~78% conversion
Thiol Substitution NaSH, DMF, RT, 6 hrs4-(2-Mercaptoethoxy)benzylamine65% isolated yield
Amine Substitution Ethylenediamine, K₂CO₃, reflux4-(2-Aminoethyloxy)benzylamine82% yield

Mechanistic Insight :
The reaction proceeds via a bimolecular nucleophilic displacement mechanism, where the nucleophile (e.g., OH⁻, SH⁻) attacks the electrophilic carbon adjacent to bromine, leading to C-Br bond cleavage . Steric hindrance from the ethoxy chain slightly reduces reaction rates compared to simpler alkyl bromides .

Elimination Reactions

Under basic conditions, the 2-bromoethoxy group undergoes β-elimination to form a vinyl ether derivative.

Reaction TypeReagents/ConditionsMajor ProductOutcomeSource
Dehydrohalogenation KOtBu, THF, 0°C → RT, 4 hrs4-Vinyloxybenzylamine91% yield, 95% purity

Key Data :

  • Activation Energy : Calculated ΔG‡ = 24.3 kcal/mol (DFT studies) .

  • Stereoselectivity : Predominantly trans-alkene formation due to anti-periplanar geometry during elimination .

Deaminative Halogenation

The primary amine group undergoes deaminative bromination under oxidative conditions, replacing the -CH₂NH₂ group with a bromine atom.

Reagents/ConditionsMajor ProductYieldSource
CCl₃Br, N-anomeric amide (AA-1), MeCN, RT1-Bromo-4-(2-bromoethoxy)benzene73%

Mechanism :
The N-anomeric amide acts as a nitrogen-deleting reagent, facilitating radical-mediated C-N bond cleavage and subsequent bromination at the benzylic position . This method is compatible with electron-donating groups like ethoxy substituents .

Amine-Specific Reactions

The benzylamine group participates in classic amine transformations:

Reaction TypeReagents/ConditionsMajor ProductOutcomeSource
Acylation Acetyl chloride, Et₃N, CH₂Cl₂N-Acetyl-4-(2-bromoethoxy)benzylamine88% yield
Oxidation KMnO₄, H₂O, 80°C4-(2-Bromoethoxy)benzaldehyde63% yield
Schiff Base Formation Benzaldehyde, MeOH, RTN-Benzylidene derivativeQuantitative

Notable Observation :
The electron-withdrawing bromoethoxy group slightly reduces the amine’s nucleophilicity, requiring longer reaction times for acylation compared to unsubstituted benzylamine .

Cross-Coupling Reactions

The bromoethoxy group enables participation in palladium-catalyzed cross-coupling reactions:

Reaction TypeReagents/ConditionsMajor ProductOutcomeSource
Suzuki Coupling Pd(PPh₃)₄, Phenylboronic acid4-(2-Phenylethoxy)benzylamine76% yield

Optimized Conditions :

  • Catalyst loading: 5 mol% Pd(PPh₃)₄

  • Base: K₂CO₃, 80°C, 12 hrs

  • Solvent: Toluene/H₂O (3:1)

Scientific Research Applications

4-(2-Bromo-ethoxy)benzylamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-Bromo-ethoxy)benzylamine involves its interaction with various molecular targets. The 2-bromoethoxy group can participate in nucleophilic substitution reactions, while the benzylamine moiety can interact with biological molecules through hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below compares 4-(2-Bromo-ethoxy)benzylamine with structurally related benzylamine derivatives, emphasizing substituent effects on properties and applications:

Compound Name Substituent Molecular Weight Key Properties/Applications Synthesis Method (if available) Reference
This compound –OCH₂CH₂Br (para) ~230.11* Electrophilic reactivity; potential intermediate Likely nucleophilic substitution Inferred
4-(Trifluoromethyl)benzylamine –CF₃ (para) 175.15 Enzyme assay substrate (MAO inhibition) Reduction of nitriles or oximes
4-[2-(Dimethylamino)ethoxy]benzylamine –OCH₂CH₂N(CH₃)₂ (para) 194.27 Intermediate for Itopride HCl (gastroprokinetic) Alkylation of benzylamine with chloroethyl-dimethylamine
4-Bromobenzylamine –Br (para) 186.05 Precursor for Suzuki couplings Bromination of benzylamine derivatives
4-(4-Methylphenoxy)benzylamine –O-C₆H₄CH₃ (para) 213.28 Pesticide intermediate Zinc dust reduction of oxime intermediates

*Calculated based on formula C₉H₁₂BrNO.

Physicochemical Properties

  • Lipophilicity : The bromoethoxy group increases lipophilicity (logP ~2.5–3.0*) compared to unsubstituted benzylamine (logP ~1.1), enhancing membrane permeability. This contrasts with the polar –CF₃ group in 4-(Trifluoromethyl)benzylamine, which balances lipophilicity and solubility .
  • Basicity: The electron-withdrawing bromine and ether oxygen reduce the amine’s basicity (predicted pKa ~8.5–9.0*) relative to 4-[2-(Dimethylamino)ethoxy]benzylamine (pKa ~10.5), where the dimethylamino group is strongly electron-donating .

Research and Industrial Relevance

  • Synthetic Flexibility : Benzylamine derivatives with para-substituted ethers are often synthesized via aromatic substitution or reductive amination, avoiding toxic reagents like cyanides .

Biological Activity

4-(2-Bromo-ethoxy)benzylamine is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other therapeutic properties based on recent studies.

  • Molecular Formula : C10H12BrNO2
  • Molecular Weight : 260.11 g/mol
  • IUPAC Name : 4-(2-bromoethoxy)benzylamine

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It has been shown to exhibit activity against various bacterial strains and fungi. For instance, a study investigating similar compounds found that derivatives with a benzylamine structure demonstrated significant antibacterial and antifungal activities, suggesting that this compound may possess comparable effects due to its structural similarities .

Table 1: Antimicrobial Activity of Related Compounds

CompoundBacterial Strains TestedMinimum Inhibitory Concentration (MIC)
4-(substituted-benzylamino)Staphylococcus aureus25 µg/mL
Escherichia coli50 µg/mL
Candida albicans12.5 µg/mL

Anticancer Properties

The anticancer potential of compounds similar to this compound has been explored in various studies. These compounds often act by inhibiting cell proliferation and inducing apoptosis in cancer cells. For instance, research on benzylamine derivatives has shown their ability to inhibit certain cancer cell lines, suggesting a mechanism that may involve the modulation of signaling pathways related to cell growth and survival .

Case Study:
In a study evaluating the anticancer effects of substituted benzylamines, it was found that specific analogs induced apoptosis in human cancer cell lines through the activation of caspase pathways. The findings indicated that the introduction of bromine and ethoxy groups could enhance biological activity by improving solubility and receptor binding affinity .

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets within cells. It is believed to inhibit enzymes involved in critical metabolic pathways or bind to receptors that regulate cellular functions. For example, similar compounds have been shown to inhibit tyrosinase activity, which is crucial in melanin synthesis, thereby suggesting potential applications in skin-related therapies .

Synthesis and Characterization

The synthesis of this compound typically involves nucleophilic substitution reactions where brominated ethylene derivatives react with benzylamine. Characterization techniques such as NMR and IR spectroscopy confirm the structural integrity and purity of the synthesized compound.

In Vitro Studies

In vitro assays have been conducted to assess the cytotoxicity and efficacy of this compound against various cancer cell lines. Results indicate a dose-dependent response, with higher concentrations leading to increased cell death rates. Comparative studies with established chemotherapeutic agents suggest that this compound may serve as a lead for further drug development .

Q & A

Basic: What are the optimal synthetic routes for preparing 4-(2-Bromo-ethoxy)benzylamine with high purity?

Methodological Answer:
The compound can be synthesized via nucleophilic substitution or coupling reactions. A validated approach involves reacting 4-hydroxybenzylamine with 1,2-dibromoethane in the presence of a base (e.g., K₂CO₃) to introduce the bromoethoxy group. Alternatively, coupling 4-(2-hydroxyethoxy)benzylamine with PBr₃ under anhydrous conditions can yield the brominated derivative. Purification is achieved via recrystallization (e.g., using acetonitrile/ethanol mixtures) or column chromatography (silica gel, CH₂Cl₂/MeOH gradient). Characterization should include ¹H/¹³C NMR to confirm the ethoxy bridge (δ ~4.3 ppm for -OCH₂CH₂Br) and bromine substitution .

Basic: Which analytical techniques are most reliable for structural confirmation of this compound and its intermediates?

Methodological Answer:
Key techniques include:

  • NMR Spectroscopy : ¹H NMR (e.g., δ 3.6–4.4 ppm for -OCH₂CH₂Br), ¹³C NMR (δ ~70 ppm for C-Br), and 2D experiments (COSY, HSQC) to resolve overlapping signals.
  • Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular ions ([M+H]⁺ at m/z 244.03 for C₉H₁₁BrNO⁺).
  • HPLC : Reverse-phase C18 columns (acetonitrile/water with 0.1% TFA) to assess purity (>95%).
    Contradictions in spectral data (e.g., unexpected splitting in NMR) may arise from residual solvents or byproducts; these are resolved by repeating reactions under strictly anhydrous conditions and using deuterated solvents .

Advanced: How does the bromoethoxy substituent influence the compound’s electronic and steric properties in QSAR studies?

Methodological Answer:
The bromoethoxy group introduces steric bulk (van der Waals volume, Vw ≈ 25.6 ų) and electron-withdrawing effects (Hammett σₚ ≈ 0.23), impacting binding to biological targets like monoamine oxidases (MAOs). Computational modeling (e.g., DFT for charge distribution) and QSAR regression analysis (using Vw and σₚ as variables) reveal that increased steric bulk reduces binding affinity to MAO-A by ~30% compared to non-brominated analogues. Experimental validation involves competitive inhibition assays using recombinant enzymes and fluorogenic substrates .

Advanced: What strategies mitigate side reactions during functionalization of this compound?

Methodological Answer:
Common side reactions include elimination (forming vinyl ethers) or hydrolysis of the bromo group. To minimize these:

  • Use aprotic solvents (DMF, THF) and inert atmospheres (N₂/Ar).
  • Avoid strong bases; opt for mild conditions (e.g., Cs₂CO₃ at 60°C).
  • Introduce protecting groups (e.g., Boc for the amine) before bromoethoxy substitution.
    Byproducts are identified via LC-MS and addressed by optimizing stoichiometry (1.2 eq. of 1,2-dibromoethane) and reaction time (<6 hours) .

Basic: How is the stability of this compound assessed under varying storage conditions?

Methodological Answer:
Stability studies involve:

  • Thermogravimetric Analysis (TGA) : Decomposition onset at ~150°C.
  • HPLC Purity Tracking : Storage at -20°C in amber vials with desiccants maintains >90% purity for 12 months. Degradation products (e.g., hydrolysed 4-(2-hydroxyethoxy)benzylamine) are quantified using external calibration curves.
  • Light Sensitivity Tests : UV exposure (254 nm, 24 hours) causes <5% degradation if properly shielded .

Advanced: How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model the reaction pathway for SN2 displacement of Br⁻. Key parameters include:

  • Activation energy (ΔG‡ ≈ 18.3 kcal/mol) for bromide leaving.
  • Frontier Molecular Orbital (FMO) analysis showing nucleophilic attack at the β-carbon of the ethoxy chain.
    Experimental validation uses kinetic studies (monitoring Br⁻ release via ion chromatography) and comparing predicted vs. observed rate constants (R² > 0.95) .

Basic: What safety precautions are critical when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and goggles.
  • Ventilation : Use fume hoods to avoid inhalation (vapor pressure ≈ 0.02 mmHg at 25°C).
  • Spill Management : Neutralize with 10% NaHCO₃ and adsorb with vermiculite.
  • Toxicity Data : LD₅₀ (rat, oral) ≈ 320 mg/kg; handle with ALARA (As Low As Reasonably Achievable) principles .

Advanced: How do structural analogues of this compound compare in drug discovery applications?

Methodological Answer:
Analogues like 4-(2-chloroethoxy)benzylamine show 40% lower MAO-B inhibition (IC₅₀ = 12 µM vs. 8 µM for bromo derivative). Fluorinated variants (e.g., 4-(2-fluoroethoxy)) exhibit enhanced blood-brain barrier penetration (logP = 1.8 vs. 2.1 for bromo). Structure-activity relationship (SAR) studies utilize parallel synthesis and high-throughput screening (HTS) to optimize substituents for target selectivity .

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